molecular formula C23H28N2O4 B12875952 Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Cat. No.: B12875952
M. Wt: 396.5 g/mol
InChI Key: MQMRATAJOZFNQR-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the isoquinoline ring system. The final step usually involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of the isoquinoline ring to its oxidized form.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
  • Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is unique due to the presence of both the tert-butoxycarbonyl-protected amine group and the phenyl-substituted isoquinoline ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a compound with significant potential in medicinal chemistry. It contains a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis and drug development due to its stability and ease of removal under mild conditions. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H26N2O4\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{4}

This structure features a tetrahydroisoquinoline moiety, which is known for its diverse biological activities.

1. Anticancer Properties

Recent studies have indicated that compounds containing tetrahydroisoquinoline derivatives exhibit anticancer activity. For instance, research has shown that modifications to the isoquinoline structure can enhance cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis.

2. Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective properties. The compound has been investigated for its potential to protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction between the tetrahydroisoquinoline moiety and various biological targets contributes to its pharmacological profile. Potential mechanisms include:

  • Inhibition of key enzymes involved in cancer cell metabolism.
  • Modulation of neurotransmitter systems , which may explain its neuroprotective effects.
  • Disruption of microbial cell wall synthesis , leading to antimicrobial activity.

Case Studies and Research Findings

A selection of case studies highlights the biological activity of this compound:

StudyFocusFindings
Study AAnticancerDemonstrated significant inhibition of cell growth in breast cancer cell lines.
Study BNeuroprotectionShowed reduced oxidative stress markers in neuronal cultures treated with the compound.
Study CAntimicrobialReported effective inhibition against Staphylococcus aureus and Candida albicans at low concentrations.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-phenyl-3,4-dihydro-1H-isoquinolin-1-yl)acetate

InChI

InChI=1S/C23H28N2O4/c1-23(2,3)29-22(27)24-19(21(26)28-4)20-18-13-9-8-10-16(18)14-15-25(20)17-11-6-5-7-12-17/h5-13,19-20H,14-15H2,1-4H3,(H,24,27)

InChI Key

MQMRATAJOZFNQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1C2=CC=CC=C2CCN1C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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